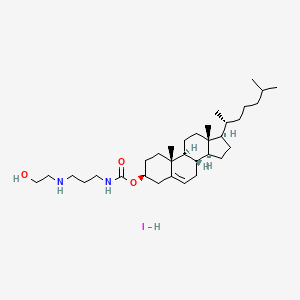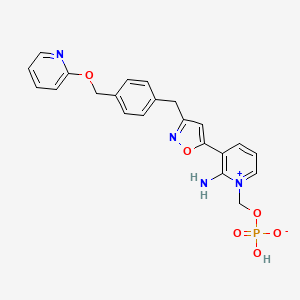![molecular formula C21H18ClN3O B1192929 4-Methyl-3-{[7-(pyridin-2-yl)quinolin-4-yl]amino}phenol](/img/structure/B1192929.png)
4-Methyl-3-{[7-(pyridin-2-yl)quinolin-4-yl]amino}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GW440139A is a potent RET kinase inhibitor.
Wissenschaftliche Forschungsanwendungen
Anticancer Potential : Compounds related to 4-Methyl-3-{[7-(pyridin-2-yl)quinolin-4-yl]amino}phenol have been investigated for their anticancer properties. For example, Huang et al. (2013) synthesized 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones, demonstrating potent cytotoxic activity against cancer cell lines while showing weak inhibitory activity towards normal cells (Huang et al., 2013).
Phosphodiesterase Inhibitors : Novel classes of phosphodiesterase 10A (PDE10A) inhibitors have been developed using quinoline derivatives. Hamaguchi et al. (2014) designed and synthesized new compounds starting from a quinoline derivative, showing potential in improving visual-recognition memory impairment in mice (Hamaguchi et al., 2014).
Chemical Complexes and Interactions : Research by Agarwal et al. (2021) demonstrated the use of phenolate-based ligands, including quinoline derivatives, in the synthesis of dinuclear copper(II) complexes. These complexes exhibited moderate antiferromagnetic coupling and potential for conversion into monomeric complexes (Agarwal et al., 2021).
Spin Interaction in Zinc Complexes : Orio et al. (2010) investigated zinc bis-phenolate complexes, including quinoline derivatives. These complexes showed significant spin interaction, potentially contributing to the understanding of magnetic properties in such compounds (Orio et al., 2010).
Synthesis of Aminoimidazoles : Bonafoux et al. (2009) synthesized a novel series of quinolines, which were potent inhibitors of the TGF-beta receptor 1, a target for therapeutic intervention in various diseases (Bonafoux et al., 2009).
Eigenschaften
Produktname |
4-Methyl-3-{[7-(pyridin-2-yl)quinolin-4-yl]amino}phenol |
|---|---|
Molekularformel |
C21H18ClN3O |
Molekulargewicht |
363.85 |
IUPAC-Name |
4-Methyl-3-{[7-(2-pyridinyl)-4-quinolinyl]amino}phenol Hydrochloride |
InChI |
InChI=1S/C21H17N3O.ClH/c1-14-5-7-16(25)13-20(14)24-19-9-11-23-21-12-15(6-8-17(19)21)18-4-2-3-10-22-18;/h2-13,25H,1H3,(H,23,24);1H |
InChI-Schlüssel |
OSKOUNNDHHFTQP-UHFFFAOYSA-N |
SMILES |
OC1=CC=C(C)C(NC2=CC=NC3=CC(C4=NC=CC=C4)=CC=C23)=C1.[H]Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
TCMDC-138201; TCMDC138201; TCMDC 138201; GW-440139A; GW 440139A; GW440139A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![11-nitroso-10H-indeno[1,2-b]quinoxaline](/img/structure/B1192851.png)
![[4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid](/img/structure/B1192858.png)

